3-Cinnolinol, 7-chloro-
CAS No.:
Cat. No.: VC20236327
Molecular Formula: C8H5ClN2O
Molecular Weight: 180.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5ClN2O |
|---|---|
| Molecular Weight | 180.59 g/mol |
| IUPAC Name | 7-chloro-8aH-cinnolin-3-one |
| Standard InChI | InChI=1S/C8H5ClN2O/c9-6-2-1-5-3-8(12)11-10-7(5)4-6/h1-4,7H |
| Standard InChI Key | RXEDZAMXLUZLMC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=CC(=O)N=NC2C=C1Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Physicochemical Properties
7-Chloro-4-cinnolinol has the empirical formula , with a molecular weight of 180.59 g/mol . Key properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 288 °C (in ethanol) | |
| Boiling Point | 383.0 ± 45.0 °C (predicted) | |
| Density | 1.500 ± 0.06 g/cm³ (predicted) | |
| pKa | 2.34 ± 0.40 (predicted) |
The low pKa indicates moderate acidity, likely due to the hydroxyl group’s interaction with the electron-deficient cinnoline ring .
Structural Analysis
The cinnoline core consists of a benzene ring fused to a pyridazine moiety. Substituent positions significantly influence reactivity:
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Chlorine at C7: Electron-withdrawing effects enhance electrophilic substitution resistance but facilitate nucleophilic displacements .
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Hydroxyl at C4: Participates in hydrogen bonding and tautomerism, potentially forming keto-enol equilibria .
The InChI key (PBZDLEGIQGUEIW-UHFFFAOYSA-N) and SMILES (ClC1=CC=C2C(O)=CN=NC2=C1) provide unambiguous structural identifiers .
Synthesis and Industrial Production
Historical Methods
Early syntheses involved Vilsmeier-Haack reactions, as evidenced by Hungarian Patent HU212967B . While this patent specifically addresses 7-chloro-2-methylquinoline, analogous strategies apply to cinnoline derivatives:
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Cyclization: N-(3-chlorophenyl)-3-amino-2-butenoic acid esters react with Vilsmeier reagent (formamidinium salts) to form intermediates .
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Hydrolysis and Decarboxylation: Intermediate esters undergo alkaline hydrolysis, followed by thermal decarboxylation to yield the final product .
Modern Optimizations
Recent protocols emphasize solvent-free conditions and green chemistry principles. For example, microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields .
Biological and Pharmacological Applications
Antimicrobial Activity
7-Chloro-4-cinnolinol exhibits moderate antibacterial effects against Gram-positive strains (e.g., Staphylococcus aureus), with MIC values ranging from 32–64 μg/mL . The mechanism may involve inhibition of dihydrofolate reductase (DHFR), a critical enzyme in bacterial folate synthesis .
Future Research Directions
Drug Development
Structural analogs could enhance bioavailability. For instance, replacing the hydroxyl group with a methoxy moiety improved logP values by 1.2 units in preliminary studies .
Material Science Applications
The planar aromatic system shows promise as a ligand in luminescent metal-organic frameworks (MOFs). Copper(II) complexes exhibit strong blue emission (λ<sub>max</sub> = 450 nm) with quantum yields up to 0.42 .
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